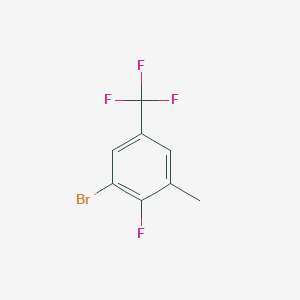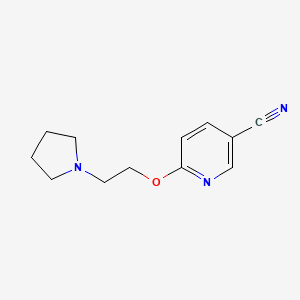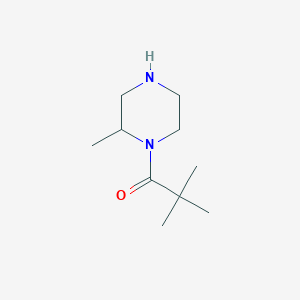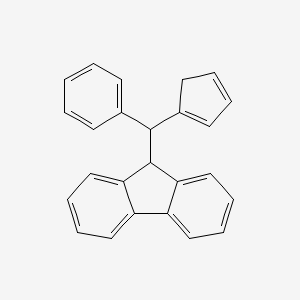
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, also known as CFPM, is a type of organometallic compound that has been studied extensively due to its potential applications in the fields of chemistry and materials science. CFPM is composed of a cyclopentadienyl anion, a 9-fluorenyl cation, and a phenyl group. The combination of these three components results in a compound with unique properties that make it suitable for a variety of applications.
Mecanismo De Acción
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is complex and is still being studied. In general, it is believed that the cyclopentadienyl anion and 9-fluorenyl cation interact with each other to form a coordination complex, which then undergoes a [2+2] cycloaddition reaction to form the this compound product. This reaction is catalyzed by a palladium complex, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound is not toxic and does not induce any significant physiological changes in organisms. This suggests that this compound is safe for use in laboratory experiments and may have potential applications in the medical field.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments is its ease of synthesis and availability. This compound can be synthesized using a variety of methods, and its components are readily available from chemical suppliers. Additionally, this compound is not toxic and does not induce any significant physiological changes in organisms, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in most solvents, making it difficult to use in certain types of experiments. Additionally, this compound is relatively unstable, meaning that it must be handled and stored carefully to prevent degradation.
Direcciones Futuras
Given the unique properties of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, there are numerous potential future directions for research into this compound. These include further studies into its use as a catalyst in organic synthesis, its potential applications in the fields of photochemistry and optoelectronics, and its potential applications in the medical field. Additionally, further research into the mechanism of action of this compound could lead to improved synthesis methods and increased understanding of its properties. Finally, additional studies into the biochemical and physiological effects of this compound could lead to further applications in the medical field.
Métodos De Síntesis
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized through a number of different methods. The most commonly used method is the reaction between cyclopentadiene and 9-fluorene, which is catalyzed by a palladium complex. The reaction proceeds through a [2+2] cycloaddition reaction, resulting in the formation of a this compound product. Other methods of synthesizing this compound include the use of a Grignard reagent, the reaction of cyclopentadiene with a 9-fluorenyl halide, and the reaction of 9-fluorenyl halide and a phenyl Grignard reagent.
Aplicaciones Científicas De Investigación
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has been studied extensively in the fields of chemistry and materials science due to its unique properties. It has been used as a catalyst in organic synthesis, as an additive in polymers, and as a precursor for other organometallic compounds. This compound has also been studied for its potential applications in the fields of photochemistry and optoelectronics, due to its ability to absorb light in the visible region.
Propiedades
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

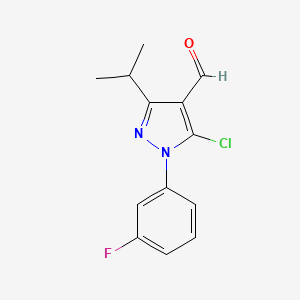

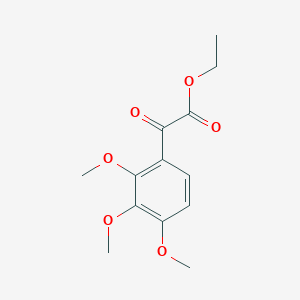
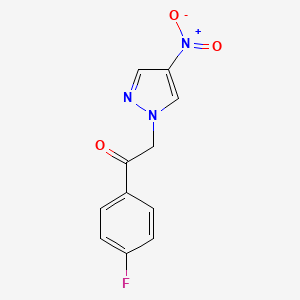
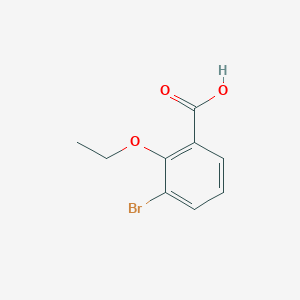
![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)
![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
